(+)-Coclaurine
Overview
Description
(+)-Coclaurine is a naturally occurring alkaloid found in various plant species, particularly in the family Lauraceae. It is a member of the benzylisoquinoline alkaloids and has been studied for its potential pharmacological properties. The compound is known for its complex structure, which includes a benzyl group attached to an isoquinoline skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Coclaurine typically involves several steps, starting from simpler precursors. One common method involves the Pictet-Spengler reaction, where a benzylamine reacts with an aldehyde to form the isoquinoline core. This reaction is usually carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as catalysts.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as continuous flow chemistry and biocatalysis are being explored to improve the efficiency and yield of this compound synthesis.
Chemical Reactions Analysis
Types of Reactions
(+)-Coclaurine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding quinone or other oxidized derivatives.
Reduction: Reduction reactions can modify the isoquinoline ring, leading to different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced isoquinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex alkaloids and other bioactive molecules.
Biology: Studies have shown that (+)-Coclaurine exhibits antimicrobial and antioxidant properties, making it a candidate for further biological research.
Medicine: Preliminary research suggests that this compound may have potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (+)-Coclaurine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell signaling. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may influence the activity of key proteins and enzymes in these processes.
Comparison with Similar Compounds
(+)-Coclaurine can be compared with other benzylisoquinoline alkaloids, such as:
Nuciferine: Known for its sedative and antipsychotic effects.
Boldine: Exhibits antioxidant and anti-inflammatory properties.
Glaucine: Used for its bronchodilator and anti-inflammatory effects.
What sets this compound apart is its unique combination of pharmacological activities and its potential for further chemical modification, making it a versatile compound for research and development.
Properties
IUPAC Name |
(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVKXRQZSRUVPY-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@H](NCCC2=C1)CC3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176367 | |
Record name | 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-6-methoxy-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2196-60-3 | |
Record name | (+)-Coclaurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2196-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | d-Coclaurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-6-methoxy-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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